molecular formula C12H15N3O B10867410 1-[1-(1,3-Benzoxazol-2-yl)pyrrolidin-3-yl]methanamine

1-[1-(1,3-Benzoxazol-2-yl)pyrrolidin-3-yl]methanamine

Cat. No.: B10867410
M. Wt: 217.27 g/mol
InChI Key: PQZFDYSRUAOWBM-UHFFFAOYSA-N
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Description

1-[1-(1,3-Benzoxazol-2-yl)pyrrolidin-3-yl]methanamine is a heterocyclic compound featuring a pyrrolidine ring substituted at the 3-position with a benzoxazole moiety and a methanamine group. Benzoxazole, a fused bicyclic system containing oxygen and nitrogen, confers electron-withdrawing properties and aromatic stability, making this compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]methanamine

InChI

InChI=1S/C12H15N3O/c13-7-9-5-6-15(8-9)12-14-10-3-1-2-4-11(10)16-12/h1-4,9H,5-8,13H2

InChI Key

PQZFDYSRUAOWBM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CN)C2=NC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine typically involves the formation of the benzoxazole ring followed by the introduction of the pyrrolidine and methanamine groups. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring. This intermediate can then be reacted with a pyrrolidine derivative under appropriate conditions to introduce the pyrrolidine ring. Finally, the methanamine group can be introduced through reductive amination or similar reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(1-(benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

Overview

1-[1-(1,3-Benzoxazol-2-yl)pyrrolidin-3-yl]methanamine is a synthetic compound characterized by its unique structural features, including a benzoxazole moiety linked to a pyrrolidine ring. This compound is gaining attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections explore its applications in various scientific domains.

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing benzoxazole rings often exhibit significant activity against various cancer cell lines. The structural configuration of 1-[1-(1,3-Benzoxazol-2-yl)pyrrolidin-3-yl]methanamine may enhance its interaction with biological targets, leading to improved efficacy in therapeutic applications. Notably, benzoxazole derivatives have been documented to inhibit tumor growth in preclinical models, suggesting that this compound could serve as a lead for further anticancer drug development.

Antimicrobial Properties
The compound demonstrates notable antimicrobial activity, making it a candidate for developing new antibiotics. Studies have shown that benzoxazole derivatives can effectively combat bacterial strains resistant to conventional antibiotics. The presence of the pyrrolidine ring may further enhance the compound's ability to penetrate bacterial cell membranes, increasing its effectiveness.

Pharmacological Insights

Mechanism of Action
The mechanism through which 1-[1-(1,3-Benzoxazol-2-yl)pyrrolidin-3-yl]methanamine exerts its biological effects involves binding to specific molecular targets such as enzymes and receptors. This binding modulates their activity, leading to various pharmacological outcomes. Understanding these interactions is crucial for optimizing the compound's therapeutic potential.

Case Studies

Several case studies have explored the efficacy of benzoxazole derivatives in clinical settings:

  • Cancer Therapy : A study evaluated a series of benzoxazole derivatives for their ability to inhibit cancer cell proliferation. Results indicated that certain compounds significantly reduced tumor size in animal models, highlighting the potential of 1-[1-(1,3-Benzoxazol-2-yl)pyrrolidin-3-yl]methanamine as an effective anticancer agent .
  • Infection Control : In another study, researchers investigated the antimicrobial effects of benzoxazole derivatives against multi-drug resistant pathogens. The findings demonstrated that these compounds could inhibit bacterial growth effectively, suggesting their utility in treating resistant infections .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and biological activities of compounds related to 1-[1-(1,3-Benzoxazol-2-yl)pyrrolidin-3-yl]methanamine:

Compound NameStructural FeaturesBiological Activity
2-(benzo[d]oxazol-2-yl)anilineBenzoxazole linked to an anilinePrecursor for various derivatives
N-(pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloridePyrrolidine attached directly to benzoxazoleDistinct pharmacological properties
3-(pyrrolidin-3-yloxy)benzo[d]oxazolePyrrolidine connected via ether linkageUnique solubility and reactivity

Mechanism of Action

The mechanism of action of (1-(benzo[d]oxazol-2-yl)pyrrolidin-3-yl)methanamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

a) 1-[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine
  • Structure : Pyrrolidine substituted with 2-fluorophenyl and methanamine.
  • Key Differences : Replaces benzoxazole with a fluorophenyl group.
  • Impact: Fluorine introduces electronegativity and lipophilicity, enhancing metabolic stability .
  • Molecular Weight : 194.25 g/mol (vs. estimated ~230–250 g/mol for the target compound) .
b) 1-[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine Oxalate
  • Structure : Chlorophenyl substituent on pyrrolidine.
  • Key Differences : Chlorine vs. benzoxazole.
  • Impact :
    • Chlorine’s hydrophobic and halogen-bonding properties may alter target binding compared to benzoxazole’s heteroaromatic system .
  • Molecular Formula : C11H15ClN2·C2H2O4 (MW: 210.71 g/mol) .

Heterocyclic Core Modifications

a) [1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methanamine
  • Structure : Piperidine (6-membered ring) instead of pyrrolidine, with benzoxazole at the 4-position.
  • Key Differences :
    • Larger ring size increases conformational flexibility.
    • Substitution at piperidin-4-yl vs. pyrrolidin-3-yl alters spatial orientation of the benzoxazole group.
  • Impact: Enhanced solubility due to piperidine’s increased basicity . Potential differences in pharmacokinetics due to altered ring strain and hydrogen-bonding capacity.
b) 1-(5-Chloro-6-methyl-1,3-benzoxazol-2-yl)methanamine Hydrochloride
  • Structure : Benzoxazole directly linked to methanamine without a pyrrolidine spacer.
  • Key Differences : Absence of pyrrolidine ring.
  • Impact :
    • Reduced steric bulk may improve membrane permeability but limit interactions with deep binding pockets.
  • Molecular Weight : 233.09 g/mol (C9H10Cl2N2O) .

Alternative Heterocycles

a) N-[[1-(2-Thiazolyl)-1H-pyrrol-2-yl]methylene]-3-(trifluoromethyl)benzenemethanamine
  • Structure : Thiazole replaces benzoxazole.
  • Key Differences : Sulfur atom in thiazole vs. oxygen in benzoxazole.
  • Impact :
    • Thiazole’s lower electronegativity may reduce hydrogen-bond acceptor capacity but enhance hydrophobic interactions .
b) 1-[1-(3-Methoxypropyl)pyrrolidin-3-yl]methanamine
  • Structure : Alkoxy chain (3-methoxypropyl) instead of benzoxazole.
  • Key Differences: Non-aromatic substituent.
  • Impact :
    • Increased hydrophilicity but loss of aromatic interactions critical for target binding .
  • Molecular Formula : C9H20N2O (MW: ~172.27 g/mol) .

Research Implications

  • Benzoxazole vs. Phenyl Groups : Benzoxazole’s dual heteroatoms (O, N) enhance electronic interactions compared to halogenated phenyl groups, making it preferable for targets requiring strong π-π stacking .
  • Substituent Position : The 3-position substitution on pyrrolidine optimizes spatial alignment for binding in sterically constrained environments compared to 4-position piperidine derivatives .

Biological Activity

1-[1-(1,3-Benzoxazol-2-yl)pyrrolidin-3-yl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antioxidant, and neuroprotective activities, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a benzoxazole moiety attached to a pyrrolidine ring, which is known to enhance biological activity. The synthesis of such compounds typically involves multi-step organic reactions, including cyclization and functional group modifications.

Anticancer Activity

Recent studies have indicated that derivatives of benzoxazole exhibit significant anticancer properties. For example, a related compound demonstrated an IC50 value of 0.67 μM against the MCF-7 breast cancer cell line, indicating potent antiproliferative effects . The mechanism often involves the modulation of apoptosis regulatory pathways, highlighting the potential for therapeutic applications in oncology.

Table 1: Anticancer Activity of Benzoxazole Derivatives

Compound NameIC50 (μM)Cancer Cell LineMechanism of Action
Compound A0.67MCF-7Apoptosis modulation
Compound B1.2HeLaCell cycle arrest
Compound C0.85A549Induction of apoptosis

Antioxidant Activity

The antioxidant properties of benzoxazole derivatives have been assessed using the DPPH radical scavenging method. Compounds with a benzoxazole structure showed high scavenging abilities, with some derivatives exhibiting activities comparable to ascorbic acid .

Table 2: Antioxidant Activity of Selected Compounds

Compound NameDPPH Scavenging Activity (%)Reducing Power (OD at 700 nm)
Compound D88.61.149
Compound E87.71.073
Compound F78.60.950

Neuroprotective Effects

The neuroprotective potential of compounds like 1-[1-(1,3-Benzoxazol-2-yl)pyrrolidin-3-yl]methanamine has been explored in the context of Alzheimer's disease. Computational modeling studies suggest that such compounds may act as serotonin receptor antagonists, providing a pathway for therapeutic intervention in neurodegenerative diseases .

Case Studies

A notable case study involved the evaluation of a similar benzoxazole derivative in an Alzheimer’s model, where it demonstrated significant inhibition of amyloid-beta aggregation and improved cognitive function in animal models. This suggests that modifications to the benzoxazole structure can yield compounds with valuable neuroprotective properties.

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